molecular formula C23H22O5 B1369996 Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate CAS No. 937602-29-4

Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate

Cat. No.: B1369996
CAS No.: 937602-29-4
M. Wt: 378.4 g/mol
InChI Key: DFQLFGNHCQEXKF-UHFFFAOYSA-N
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Description

Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate is an organic compound with the molecular formula C23H22O5 and a molecular weight of 378.4 g/mol. This compound is characterized by its complex structure, which includes benzyloxy and phenoxy groups, making it a subject of interest in various fields of scientific research and industrial applications.

Biochemical Analysis

Biochemical Properties

Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . These interactions can lead to the modulation of enzyme activity, affecting the metabolism of other compounds. Additionally, this compound can bind to specific proteins, altering their conformation and function .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules, such as kinases and phosphatases . This compound also impacts gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes . Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, inhibiting their activity and preventing the catalysis of specific reactions . It can also activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency . Additionally, this compound can interact with DNA and transcription factors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity . At high doses, this compound can induce toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can affect the overall metabolic balance within cells and tissues .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The distribution of this compound can also be influenced by its chemical properties, such as solubility and affinity for specific biomolecules .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can accumulate in the nucleus, where it interacts with DNA and transcription factors to regulate gene expression . It can also localize to the cytoplasm, where it modulates enzyme activity and cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities to meet specific requirements . The process often includes sourcing and procurement of raw materials, followed by controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzenecarboxylate
  • Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzenecarboxylate

Uniqueness

Methyl 3-(2-(4-(benzyloxy)phenoxy)ethoxy)benzoate is unique due to its specific structural features, which include both benzyloxy and phenoxy groups. These features contribute to its distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 3-[2-(4-phenylmethoxyphenoxy)ethoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O5/c1-25-23(24)19-8-5-9-22(16-19)27-15-14-26-20-10-12-21(13-11-20)28-17-18-6-3-2-4-7-18/h2-13,16H,14-15,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQLFGNHCQEXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCCOC2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594812
Record name Methyl 3-{2-[4-(benzyloxy)phenoxy]ethoxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937602-29-4
Record name Methyl 3-{2-[4-(benzyloxy)phenoxy]ethoxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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